5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and plays a significant role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the treatment of B-cell malignancies.
Mecanismo De Acción
5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)-2-furamide works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK, this compound prevents the activation of downstream signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies by inhibiting the activity of BTK. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells. This leads to a reduction in inflammation and a decrease in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)-2-furamide is its specificity for BTK, which makes it a potent inhibitor of B-cell receptor signaling. However, one limitation of this compound is its potential to cause off-target effects, which can lead to toxicity and adverse effects in vivo. Therefore, careful evaluation of the safety and efficacy of this compound is necessary before it can be used in clinical trials.
Direcciones Futuras
Several future directions for research on 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)-2-furamide include:
1. Combination therapy: this compound has shown synergistic effects when used in combination with other drugs, such as venetoclax and ibrutinib. Further studies are needed to determine the optimal combination therapy for B-cell malignancies.
2. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine the safety and efficacy of this compound in humans.
3. Biomarker identification: Identification of biomarkers that predict response to this compound can help to select patients who are most likely to benefit from treatment.
4. Resistance mechanisms: Resistance to BTK inhibitors is a common problem in the treatment of B-cell malignancies. Further studies are needed to identify the mechanisms of resistance to this compound and develop strategies to overcome it.
5. Combination with immunotherapy: this compound has the potential to enhance the activity of immune checkpoint inhibitors and other immunotherapeutic agents. Further studies are needed to determine the optimal combination therapy for B-cell malignancies.
Conclusion:
This compound is a promising therapeutic agent for the treatment of B-cell malignancies. Its specificity for BTK makes it a potent inhibitor of B-cell receptor signaling, and it has shown to be well-tolerated in preclinical studies. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify the optimal combination therapy for B-cell malignancies.
Métodos De Síntesis
The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)-2-furamide involves a series of chemical reactions that are carried out in a controlled environment. The process begins with the preparation of 2-chloro-4-nitroaniline, which is then reacted with furfurylamine to form 5-(2-chloro-4-nitrophenyl)-2-furamide. The final step involves the reaction of 5-(2-chloro-4-nitrophenyl)-2-furamide with 2-cyanophenylboronic acid in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has shown to be well-tolerated in animal models.
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-(2-cyanophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O4/c19-14-9-12(22(24)25)5-6-13(14)16-7-8-17(26-16)18(23)21-15-4-2-1-3-11(15)10-20/h1-9H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMNLRWEFDODFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.